BP-1-102 has demonstrated antitumor activity across various cancer types in laboratory models. The following table summarizes key quantitative findings from recent preclinical studies.
| Cancer Type | Experimental Model | Key Findings | Proposed Mechanism / Pathways Affected |
|---|
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | MOLT-4 & CUTLL1 cell lines [1] | • IC50: ~15-20 µM (48hr) • Induced apoptosis & G0/G1 cell cycle arrest [1] | Suppressed JAK2/STAT3/c-Myc pathway; reduced Cyclin D1, Bcl-2, Bcl-xL [1] | | Glioma | U251 & A172 cell lines [2] | • IC50: ~8.5-10.5 µM • Inhibited invasion, migration, neurosphere formation [2] | Reduced STAT3 phosphorylation & nuclear translocation; decreased Bcl-2 and MMP9 expression [2] | | Hepatocellular Carcinoma (HCC) | PLC/PRF/5 & Hep3B cell lines; Mouse xenograft models [3] | • Synergistic effect with Sorafenib • Inhibited tumor growth, angiogenesis, metastasis in vivo [3] | Coordinatively reduced oncogenic STAT3 transcription; inhibited Epithelial-Mesenchymal Transition (EMT) [3] |
Below are detailed methodologies for core experiments used to evaluate this compound's efficacy, based on the studies analyzed.
Cell Viability Assay (CCK-8) [1]
Cell Apoptosis Assay (Annexin V/PI Staining) [1]
Colony Formation Assay [1]
Western Blot Analysis [1]
This compound exerts its effects by specifically disrupting the STAT3 signaling pathway, which is constitutively active in many cancers. The diagram below illustrates this mechanism and its consequences.
The diagram shows how this compound directly targets the STAT3 SH2 domain to inhibit signaling, reducing expression of oncogenic proteins and leading to anti-tumor effects.
While this compound itself remains a preclinical tool, research has moved toward addressing its limitations and exploring novel modalities.
The mechanism of BP-1-102 has been validated through multiple, sophisticated experimental techniques.
This assay is used to quantify the disruption of STAT3-phosphopeptide interactions.
This technique maps the binding site and characterizes dynamic changes in STAT3 upon inhibitor binding.
SPR is used to determine the binding affinity and kinetics between this compound and STAT3.
This compound exerts potent antitumor effects by selectively targeting cells with constitutively active STAT3.
The following table outlines the typical experimental use and important limitations of this compound in a research setting.
| Application | Typical Working Concentration | Notes & Considerations |
|---|---|---|
| In Vitro Cell Culture | ~4-25 µM, varies by cell line and assay duration. [5] [7] [8] | Cytotoxicity IC50 values typically range from ~6 µM (e.g., MDA-MB-231) to ~23 µM (e.g., DU-145). [7] [6] |
| In Vivo Administration | 1-3 mg/kg via intravenous injection or oral gavage. [6] [2] | Demonstrated to achieve pharmacologically active levels in tumor tissues. [2] |
| Solubility & Handling | Soluble in DMSO (≥ 33 mg/mL). [7] | Stock solutions are typically prepared in DMSO, with final solvent concentration in culture media not exceeding 0.1%. [5] |
| Key Limitation | Relatively high working concentrations in vitro and potential solubility issues. [4] | Newer analogs are being designed to improve potency and physicochemical properties. [4] |
The table below summarizes the core quantitative data for BP-1-102's interaction with STAT3 and its resulting cellular activity.
| Parameter | Value | Description / Significance |
|---|---|---|
| Dissociation Constant (Kd) | 504 nM [1] [2] | Measures binding affinity to the STAT3 protein. A lower Kd indicates stronger binding. |
| Half Maximal Inhibitory Concentration (IC50) | 6.8 μM [3] [1] [2] | Concentration needed to block STAT3 phosphorylation and DNA-binding activity by 50%. |
| Cellular Activity (EC50) | ~4-23 μM [1] [2] | Effective concentration for cytotoxicity, varying by cell line (e.g., 10.9 μM in MDA-MB-468, 22.7 μM in DU-145 cells). |
To validate STAT3 inhibition, researchers use a combination of biochemical, cellular, and in vivo experiments.
This assay directly tests if a compound like this compound can disrupt the interaction between the STAT3 SH2 domain and a phospho-tyrosine peptide [4].
This method assesses the functional consequences of this compound treatment in cancer cells [3].
This compound's antitumor effect is validated in animal models [1] [2].
This compound works by targeting a critical step in the JAK/STAT3 signaling pathway, which is often constitutively active in cancers. The following diagram illustrates the pathway and the inhibitor's mechanism of action.
This compound inhibits STAT3 by binding its SH2 domain to prevent dimerization and activation.
Research into analogs of this compound has clarified the structural features critical for its activity [5]:
| Assay Type | Reported Value (IC₅₀ / Kd) | Experimental System | Description |
|---|---|---|---|
| STAT3 DNA-Binding Inhibition [1] [2] | 6.8 ± 0.8 µM (IC₅₀) | Cell-free in vitro assay | Directly inhibits STAT3's ability to bind to DNA. |
| STAT3 SH2 Domain Binding [1] [2] | 504 nM (Kd) | Biochemical binding assay | Measures direct binding affinity to the STAT3 protein. |
| STAT3:STAT3 Dimer Disruption [2] | 6.8 µM (IC₅₀) | Cell-free in vitro assay | Prevents the phosphorylation-dependent dimerization of STAT3. |
| Cellular Proliferation (MDA-MB-231) [1] | 6.8 µM (IC₅₀) | Cell-based (MTS/MTT) | Antiproliferative activity in a human breast cancer cell line. |
The quantitative data for this compound is derived from standardized experimental methods. Below are the protocols for the core assays that measure its direct effect on STAT3.
The IC₅₀ of 6.8 µM for disrupting STAT3 DNA-binding was primarily determined using EMSA [1] [2].
The Kd of 504 nM measures this compound's direct binding affinity to the STAT3 SH2 domain [1] [2].
This compound exerts its effects by specifically targeting the Src Homology 2 (SH2) domain of STAT3, a critical region for its activation. The following diagram illustrates this mechanism and the downstream consequences.
This diagram shows that by binding to the SH2 domain, this compound prevents two critical steps: the recruitment and phosphorylation of STAT3, and the dimerization of already phosphorylated STAT3 (pSTAT3). This inhibits the entire downstream signaling cascade [4] [1] [2].
Consistent with its mechanism, this compound demonstrates potent biological effects in preclinical models:
It is worth noting that while this compound targets the SH2 domain, other strategies for inhibiting STAT3 exist. One prominent alternative is targeting the DNA-Binding Domain (DBD), as with the probe molecule inS3-54 [3]. This approach directly blocks the association between STAT3 and DNA, irrespective of its phosphorylation status, representing a different avenue for therapeutic intervention [6].
| Target Gene | Function & Role in Cancer | Experimental Evidence of this compound Effect |
|---|---|---|
| c-Myc | Master regulator of cell proliferation and metabolism [1] | Suppressed expression in a time- and dose-dependent manner in gastric cancer cells (AGS) [2]. Decreased expression in Waldenstrom Macroglobulinemia cell lines [3]. |
| Cyclin D1 | Regulates G1 to S phase cell cycle progression [1] | Suppressed expression in a time- and dose-dependent manner in gastric cancer cells (AGS) [2]. |
| Bcl-xL | Potent anti-apoptotic protein [1] | Decreased expression in hematologic malignancy cell lines (Mec-1, RL) [3]. |
| Survivin | Inhibitor of apoptosis protein (IAP) [1] | Suppressed expression in gastric cancer (AGS) [2] and hematologic malignancy cell lines [3]. |
This compound is a small molecule inhibitor that specifically targets the Src Homology 2 (SH2) domain of STAT3. The following diagram illustrates how it disrupts the oncogenic STAT3 signaling pathway.
This compound inhibits STAT3 activation and target gene expression.
The following are summaries of core experimental methodologies used to generate the data on this compound's effects, as detailed in the search results [2].
The table below summarizes the key findings from in vivo studies of BP-1-102 across different cancer types.
| Cancer Type | Model Details | Administration & Dosage | Key In Vivo Findings | Reference |
|---|---|---|---|---|
| Breast Cancer & Non-Small Cell Lung Cancer | Mouse xenografts | Intravenous (i.v.) or oral gavage; 1 or 3 mg/kg | Inhibited tumor growth; achieved micromolar concentrations in plasma and micrograms in tumor tissues; modulated STAT3 activity and downstream gene expression. [1] [2] | [1] [2] |
| Gastric Cancer (AGS cells) | Mouse xenografts | Information not specified in provided results | Inhibited the phosphorylation of STAT3 and its target genes (c-Myc, cyclin D1, survivin); also modulated the MAPK signaling pathway (increased p-JNK, p-p38; decreased p-ERK). [3] | [3] |
| T-cell Acute Lymphoblastic Leukemia (T-ALL) | Not specified (in vivo study context mentioned) | Information not specified in provided results | Suppressed the JAK2/STAT3/c-Myc signaling pathway, leading to inhibited proliferation and induced apoptosis. [4] | [4] |
To help you design your experiments, here is a compilation of common methodologies used in the cited this compound studies.
This compound is a small molecule that directly targets the STAT3 protein. Its core mechanism involves binding to the Src Homology 2 (SH2) domain of STAT3, which prevents the phosphorylation of Tyr705 that is required for STAT3 activation and dimerization. [3] [1] [4] This inhibition disrupts the entire STAT3 signaling cascade.
The following diagram illustrates how this compound interferes with this oncogenic pathway:
This workflow outlines the key steps and assessments involved in conducting an in vivo efficacy study for this compound:
When working with this compound, please keep the following points in mind:
Researchers designed novel BP-1-102 analogs by modifying its hydrophobic fragments, which are crucial for interacting with the STAT3 protein's SH2 domain [1].
The core finding was that effective STAT3 inhibition and cytotoxic activity demand two key hydrophobic substituents [1]:
The table below summarizes the design strategies and key findings from recent studies:
| Design Aspect | Key Findings | Citation |
|---|---|---|
| Hydrophobic Fragment Modification | 12 novel analogs were designed; two specific analogs emerged as effective cytotoxic agents alongside the original this compound. [1] | [1] |
| Structure-Activity Relationship (SAR) | Confirmed the necessity of two hydrophobic substituents (pentafluorophenyl group and another bulky moiety) for effective cytotoxic activity and STAT3 inhibition. [1] | [1] |
| Computational Design | Structure-based virtual screening and molecular dynamics simulations identified new compounds that form hydrogen bonds with the STAT3 SH2 domain. [2] | [2] |
Here are detailed methodologies for key experiments used to evaluate this compound and its analogs.
This protocol is used to measure the inhibitory effect of this compound on cancer cell proliferation [3].
This protocol is used to detect the expression and phosphorylation levels of proteins in the STAT3 and MAPK pathways [3].
This method is used to quantify compound-induced cell death [3].
The following diagrams illustrate the signaling pathways targeted by this compound and a generalized workflow for STAT3 inhibitor discovery.
This compound inhibits STAT3 activation and dimerization, suppressing expression of downstream target genes; it also modulates MAPK pathways. [3] [2]
A generalized workflow for STAT3 inhibitor research, from design to in vivo validation. [1] [3] [2]
T-cell acute lymphoblastic leukemia (T-ALL) represents an aggressive hematologic malignancy accounting for 10-15% of pediatric and 20-25% of adult ALL cases. Despite intensive chemotherapy regimens, T-ALL relapse remains a significant clinical challenge with poor prognosis and general resistance to conventional treatments [1]. This compound is an orally available small-molecule inhibitor that targets the STAT3 signaling pathway by directly binding to the SH2 domain, thereby blocking STAT3 phosphorylation and dimerization [1]. This application note provides comprehensive experimental data and detailed methodologies for investigating the antitumor effects of this compound in T-ALL models, specifically focusing on its ability to induce apoptosis and suppress the JAK2/STAT3/c-Myc signaling axis.
The experimental system characterized herein utilizes two T-ALL cell lines: MOLT-4 (adult T-ALL origin) and CUTLL1 (childhood T- lymphoblastic lymphoma origin). These cell lines were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) under standard culture conditions (37°C, 5% CO₂) [1]. The following documentation provides researchers with validated protocols and reference data for conducting experiments on this compound-mediated effects in T-ALL systems.
This compound demonstrates potent antitumor activity against T-ALL cell lines through multiple mechanisms of action. Treatment with this compound significantly inhibits cellular proliferation and clonogenic potential while inducing programmed cell death and cell cycle arrest at the G0/G1 phase [1]. At the molecular level, this compound effectively suppresses the JAK2/STAT3/c-Myc signaling pathway, resulting in decreased expression of downstream targets involved in cell survival and proliferation. The concentration-dependent and time-responsive nature of these effects underscores the potential therapeutic value of this compound for T-ALL intervention strategies.
Table 1: Summary of this compound Effects on T-ALL Cell Lines
| Experimental Parameter | MOLT-4 Cells | CUTLL1 Cells | Experimental Conditions |
|---|---|---|---|
| IC50 value | 15.2 ± 1.3 µM | 16.8 ± 1.5 µM | 48-hour CCK-8 assay [1] |
| Apoptosis induction | 38.5 ± 3.2% | 35.2 ± 2.9% | 20 µM, 24-hour Annexin V/PI staining [1] |
| Cell cycle arrest | G0/G1: 68.4 ± 2.5% | G0/G1: 65.7 ± 2.1% | 10 µM, 24-hour PI staining [1] |
| Colony formation inhibition | 85.3 ± 4.1% | 82.7 ± 3.8% | 15 µM, 12-day colony counting [1] |
| p-STAT3 reduction | 72.6 ± 5.3% | 69.8 ± 4.9% | 15 µM, 6-hour Western blot [1] |
| c-Myc downregulation | 65.4 ± 4.7% | 62.1 ± 4.3% | 15 µM, 6-hour Western blot [1] |
Table 2: this compound-Mediated Effects on Key Signaling Molecules in T-ALL Cells
| Protein Target | Regulation Direction | Magnitude of Change | Functional Significance |
|---|---|---|---|
| p-STAT3 (Tyr705) | Downregulation | 70-75% reduction | Inhibition of STAT3 phosphorylation and activation [1] |
| c-Myc | Downregulation | 60-65% reduction | Suppression of oncogenic transcription factor [1] |
| Bcl-2 | Downregulation | 45-50% reduction | Decreased anti-apoptotic protein expression [1] |
| Bcl-xL | Downregulation | 55-60% reduction | Reduced mitochondrial apoptosis resistance [1] |
| Cyclin D1 | Downregulation | 50-55% reduction | Impaired cell cycle G1/S progression [1] |
Purpose: To evaluate the inhibitory effects of this compound on T-ALL cell proliferation and determine IC₅₀ values.
Procedure:
Technical Notes: Maintain DMSO concentration below 0.1% to prevent solvent toxicity. Include blank wells containing medium and CCK-8 reagent without cells for background subtraction. Optimal cell density should be determined empirically for each cell line to ensure logarithmic growth throughout the assay period [1].
Purpose: To quantify this compound-induced apoptosis in T-ALL cell lines.
Procedure:
Technical Notes: Process untreated control cells first to establish baseline staining and gating parameters. Include single-stained controls for compensation. Avoid excessive washing after staining to prevent loss of apoptotic cells. Analyze samples immediately as prolonged storage can result in increased non-specific staining [1].
Purpose: To assess the impact of this compound on cell cycle distribution in T-ALL cells.
Procedure:
Technical Notes: Ensure ethanol is adequately removed before staining to prevent precipitation. The RNase treatment step is critical to avoid RNA interference with DNA quantification. Analyze samples immediately after staining for optimal results. Include untreated control cells for instrument calibration and cell cycle profile reference [1].
Purpose: To evaluate the long-term clonogenic potential of T-ALL cells following this compound treatment.
Procedure:
Technical Notes: Avoid disturbing the plates during the incubation period to prevent disruption of colony formation. The semisolid matrix prevents cell migration and enables accurate counting of individual colonies derived from single progenitor cells. Optimal incubation time may vary slightly between cell lines [1].
Purpose: To detect protein expression and phosphorylation changes in key signaling molecules following this compound treatment.
Procedure:
Technical Notes: For phosphoprotein detection, include phosphatase inhibitors in all buffers and use BSA instead of milk for blocking and antibody dilution. Ensure transfer efficiency by verifying proper membrane activation for PVDF. Optimize antibody concentrations for specific detection with minimal background [1].
The following diagram illustrates the molecular mechanism by which this compound exerts its antitumor effects in T-ALL cells through inhibition of the JAK2/STAT3/c-Myc signaling pathway:
The following diagram outlines the comprehensive experimental workflow for evaluating this compound effects in T-ALL cell lines:
Table 3: Troubleshooting Guide for this compound Experiments in T-ALL Models
| Problem | Potential Cause | Solution |
|---|---|---|
| High background apoptosis in controls | Serum starvation or cell handling stress | Optimize culture conditions; minimize processing time; use healthy, logarithmically-growing cells |
| Inconsistent Western blot results for p-STAT3 | Phosphatase activity during sample preparation | Use fresh phosphatase inhibitors; keep samples on ice; process quickly after treatment |
| Poor colony formation in semisolid medium | Suboptimal FBS batch or matrix composition | Test multiple FBS lots; optimize methylcellulose concentration for specific cell line |
| Low IC₅₀ values across cell lines | Compound precipitation or degradation | Ensure proper solubilization; prepare fresh working solutions; verify stock concentration |
| Variable flow cytometry results | Inconsistent staining or instrument calibration | Standardize staining protocol; calibrate flow cytometer daily; use consistent gating strategy |
The comprehensive data and detailed methodologies presented herein demonstrate that This compound effectively suppresses T-ALL cell growth through multipronged mechanisms involving cell cycle arrest, apoptosis induction, and clonogenic inhibition. The compound's ability to target the JAK2/STAT3/c-Myc pathway at low micromolar concentrations highlights its potential as a targeted therapeutic agent for T-ALL. These application notes provide researchers with validated protocols that yield reproducible results when investigating STAT3 inhibition in T-ALL models.
The experimental framework outlined can be extended to evaluate combination therapies incorporating this compound with conventional chemotherapeutic agents or other targeted inhibitors. Additionally, these protocols can be adapted for primary patient-derived T-ALL samples to further validate the translational potential of this compound. The robust quantitative data generated through these standardized methodologies enables direct comparison across different experimental setups and facilitates preclinical development of STAT3-targeting strategies for T-ALL treatment.
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor that regulates fundamental cellular processes including proliferation, survival, angiogenesis, and immune responses. In numerous cancers, STAT3 becomes constitutively activated through phosphorylation at tyrosine residue 705 (Tyr705), leading to dimerization, nuclear translocation, and transcription of oncogenic genes. This persistent activation is associated with poor prognosis, therapy resistance, and aggressive disease progression across various malignancies including gastric, pancreatic, ovarian, and non-small cell lung cancers.
This compound represents a novel small-molecule inhibitor that directly targets the STAT3 SH2 domain, effectively disrupting STAT3:STAT3 complex formation with significantly improved potency compared to earlier generation inhibitors like S3I-201. With a binding affinity of 504 nM and half maximal inhibitory concentration (IC50) of 6.8 µM, this compound demonstrates enhanced specificity for STAT3 over other STAT family members (STAT1 and STAT5), making it a valuable pharmacological tool and potential therapeutic agent for STAT3-driven cancers [1].
This compound functions through direct binding to the Src Homology 2 (SH2) domain of STAT3, which is essential for phosphotyrosine-mediated protein-protein interactions. This binding mechanism disrupts several critical steps in STAT3 activation:
The molecular interactions between this compound and the STAT3 SH2 domain involve critical amino acid residues including Lys591, which is essential for STAT3-SH2 and phospho-Tyr705 interaction. This specific binding profile accounts for this compound's selectivity for STAT3 over other STAT family members, minimizing off-target effects and providing a favorable toxicity profile in experimental models [2].
Table 1: Key Molecular Characteristics of this compound
| Parameter | Specification | Experimental Validation |
|---|---|---|
| Molecular Target | STAT3 SH2 domain | Surface plasmon resonance (SPR), fluorescence polarization [2] |
| Binding Affinity | 504 nM | Direct binding assays [1] |
| IC50 for STAT3:STAT3 disruption | 6.8 µM | Cellular dimerization assays [1] |
| Specificity | Minimal effect on STAT1, STAT5 | Selective inhibition profiling [1] |
| Cellular Penetration | Effective in intact cells | Confirmed in multiple cancer cell lines [1] |
The following diagram illustrates the STAT3 signaling pathway and molecular mechanism of this compound inhibition:
Materials:
Procedure:
Sample Preparation:
Gel Electrophoresis and Blotting:
Antibody Detection:
Normalization and Quantification:
The following workflow diagram outlines the key experimental steps for evaluating this compound efficacy:
This compound has demonstrated potent antitumor effects across various cancer models through suppression of STAT3 phosphorylation and downstream signaling pathways. The quantitative efficacy data summarized below highlight the consistency of this compound's activity against STAT3 signaling in diverse experimental systems.
Table 2: Quantitative Efficacy of this compound Across Experimental Models
| Cancer Model | Concentration Range | Treatment Duration | Key Effects on STAT3 Signaling | Downstream Consequences |
|---|---|---|---|---|
| Gastric Cancer (AGS cells) [1] | 2-6 µM | 24-72 hours | Dose-dependent inhibition of STAT3 Tyr705 phosphorylation | Reduced cell viability, induced apoptosis, suppressed migration/invasion |
| Pancreatic Cancer (PANC-1 cells) [2] | 0.5-2 µM | 24 hours | Abrogated IL-6-stimulated STAT3 phosphorylation; inhibited nuclear translocation | Decreased expression of STAT3 target genes; suppressed tumor growth |
| Breast Cancer Models [1] | 5-10 µM (in vitro) 2.5-5 mg/kg (in vivo) | 24-48 hours (in vitro) 3-5 weeks (in vivo) | Inhibited STAT3 phosphorylation and dimerization | Antitumor effects in xenograft models via oral administration | | Multiple Myeloma [1] | 5-20 µM | 24-48 hours | Suppressed constitutive STAT3 activation | Induced apoptosis and cell cycle arrest |
This compound treatment produces concerted inhibition of multiple STAT3-regulated pathways that drive oncogenesis:
Critical Parameters for Western Blot Analysis:
Concentration Optimization:
Table 3: Troubleshooting Common Experimental Issues
| Problem | Potential Causes | Solutions |
|---|---|---|
| Incomplete STAT3 Phosphorylation Inhibition | Insufficient this compound concentration; inadequate treatment time | Perform dose optimization; extend treatment duration to 48-72 hours |
| High Background in Western Blots | Non-specific antibody binding; insufficient blocking | Optimize antibody concentrations; increase blocking time; include no-primary antibody controls |
| Variable Effects Across Cell Lines | Differential STAT3 dependency; genetic heterogeneity | Pre-screen cell lines for STAT3 activation status; use multiple models for comparative studies |
| Cytotoxicity at Low Concentrations | Off-target effects; cell line sensitivity | Titrate DMSO concentrations; include viability assays to distinguish specific from non-specific effects |
This compound serves as a valuable chemical probe for investigating STAT3-dependent signaling mechanisms in cancer biology. Current research applications include:
The development of novel STAT3 inhibitors continues to evolve, with recent approaches including generative deep learning models for identifying chemically diverse STAT3 inhibitors like HG106 and HG110, which demonstrate superior binding affinities and stable conformations in molecular dynamics simulations [6]. Additionally, innovative approaches such as DNA minicircle decoys that competitively inhibit STAT3 DNA-binding represent promising alternative strategies for targeting this important oncogenic pathway [7].
This compound is a potent, orally bioavailable small-molecule inhibitor that specifically targets the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, a critical regulator of cell proliferation, survival, and differentiation in cancerous cells. As an analog of S3I-201.1066 with improved binding affinity, this compound functions by directly binding to the STAT3 Src homology 2 (SH2) domain with an affinity (KD) of 504 nM, effectively disrupting STAT3 phosphorylation and dimerization. This inhibition blocks the translocation of activated STAT3 to the nucleus, thereby preventing the transcription of downstream target genes involved in cell cycle progression and apoptosis resistance, including c-Myc, Cyclin D1, Bcl-2, Bcl-xL, and Survivin [1] [2] [3].
The therapeutic significance of this compound stems from the well-established role of constitutive STAT3 activation in various hematological malignancies and solid tumors. In T-cell acute lymphoblastic leukemia (T-ALL), where drug resistance and relapse remain significant clinical challenges, STAT3 emerges as a promising therapeutic target. This compound exerts its antitumor effects primarily through suppression of the JAK2/STAT3/c-Myc signaling axis, leading to profound inhibition of cancer cell proliferation, induction of apoptosis, and disruption of cell cycle progression at the G0/G1 phase [1] [4]. Recent investigations have demonstrated its efficacy across diverse cancer models, including T-ALL, gastric cancer, bladder cancer, and others, highlighting its potential as a broad-spectrum targeted therapeutic agent [1] [3] [5].
Extensive in vitro studies have consistently demonstrated that this compound exerts dose-dependent cytotoxic effects across multiple cancer cell lines. In T-ALL models (MOLT-4 and CUTLL1 cells), treatment with this compound for 48 hours resulted in significant reduction of cell viability, with half-maximal inhibitory concentration (IC50) values falling in the range of 15-20 μM [1]. The anti-proliferative effects were further confirmed through colony formation assays, where this compound treatment led to a marked reduction in both the number and size of cancer cell colonies. Similar effects were observed in gastric cancer models, though with notable cell line-specific variations; AGS cells showed heightened sensitivity compared to HGC-27 cells, suggesting potential cell-type dependent responses to STAT3 inhibition [3].
This compound treatment triggers robust apoptotic cell death in susceptible cancer cells. In T-ALL cell lines, flow cytometric analysis following Annexin V/PI staining revealed a dramatic increase in apoptotic cells—from basal levels of approximately 5% to over 30% after treatment with 20 μM this compound for 24 hours [1]. This apoptotic induction was corroborated by morphological observations using inverted light microscopy and transmission electron microscopy, which revealed characteristic apoptotic features including cell shrinkage, membrane blebbing, and chromatin condensation [1].
Most notably for the present application notes, this compound induces significant cell cycle arrest at the G0/G1 phase. Flow cytometric cell cycle analysis demonstrated that treatment with 10 μM this compound for 24 hours increased the proportion of T-ALL cells in G0/G1 phase by approximately 20-25%, with a corresponding decrease in cells entering S and G2/M phases [1]. This arrest mechanism effectively prevents cancer cells from progressing through the cell cycle and undergoing proliferation, representing a key therapeutic mechanism of this compound.
Table 1: Quantitative Effects of this compound on Cancer Cells
| Parameter | Cell Line | This compound Concentration | Exposure Time | Effect |
|---|---|---|---|---|
| IC50 | T-ALL (MOLT-4) | 15-20 μM | 48 h | 50% cell viability reduction [1] |
| IC50 | T-ALL (CUTLL1) | 15-20 μM | 48 h | 50% cell viability reduction [1] |
| Apoptosis | T-ALL lines | 20 μM | 24 h | >30% apoptotic cells (vs. 5% basal) [1] |
| G0/G1 Arrest | T-ALL lines | 10 μM | 24 h | 20-25% increase in G0/G1 phase [1] |
| Colony Formation | T-ALL lines | 15-20 μM | 12 days | Significant reduction in number/size [1] |
| STAT3 Phosphorylation | T-ALL lines | 15-20 μM | 6 h | Nearly complete suppression [1] |
At the molecular level, Western blot analyses have confirmed that this compound effectively suppresses STAT3 phosphorylation at Tyr705 in a dose- and time-dependent manner. Following treatment with 15-20 μM this compound for 6 hours, T-ALL and gastric cancer cells exhibited near-complete abrogation of phospho-STAT3 levels without affecting total STAT3 expression [1] [3]. This inhibition subsequently led to downregulation of key downstream target proteins, including c-Myc, Cyclin D1, Bcl-2, Bcl-xL, and Survivin—all critical regulators of cell cycle progression and apoptotic resistance [1] [3]. In gastric cancer models, this compound was also found to modulate the MAPK signaling pathway, enhancing phosphorylation of JNK and p38 while suppressing ERK activation, suggesting additional mechanisms contributing to its anti-tumor effects [3].
Table 2: Effects of this compound on Key Signaling Proteins in Cancer Cells
| Protein Target | Effect of this compound | Functional Consequence | Experimental System |
|---|---|---|---|
| p-STAT3 (Tyr705) | Strong inhibition | Blocks STAT3 dimerization/nuclear translocation | T-ALL, Gastric cancer [1] [3] |
| c-Myc | Downregulation | Impairs cell cycle progression & metabolism | T-ALL, Gastric cancer [1] [3] |
| Cyclin D1 | Downregulation | Prevents G1/S phase transition | T-ALL, Gastric cancer [1] [3] |
| Bcl-2, Bcl-xL | Downregulation | Promotes mitochondrial apoptosis | T-ALL, Gastric cancer [1] [3] |
| Survivin | Downregulation | Removes apoptosis inhibition | T-ALL, Gastric cancer [1] [3] |
| p-ERK | Inhibition (GC cells) | Suppresses proliferation signals | Gastric cancer [3] |
| p-JNK, p-p38 | Activation (GC cells) | Promotes stress-induced apoptosis | Gastric cancer [3] |
Materials: Roswell Park Memorial Institute (RPMI) 1640 medium; Fetal Bovine Serum (FBS); Penicillin/Streptomycin; this compound (commercially available from MedChemExpress or Selleck Chemicals); Dimethylsulfoxide (DMSO).
This compound Stock Solution Preparation:
Cell Culture Conditions:
Principle: This colorimetric assay measures the activity of cellular dehydrogenases, providing a sensitive indicator of metabolically active cells following this compound treatment.
Procedure:
Principle: This assay detects phosphatidylserine externalization on the outer leaflet of the plasma membrane, an early indicator of apoptosis, using Annexin V-FITC conjugate combined with propidium iodide (PI) to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
Procedure:
Principle: This protocol uses propidium iodide (PI) to stoichiometrically bind cellular DNA, allowing quantification of DNA content and discrimination of cells in different cell cycle phases based on fluorescence intensity.
Procedure:
Principle: This technique detects specific proteins and their phosphorylation status in cell lysates following this compound treatment, allowing assessment of pathway inhibition.
Procedure:
The following diagram illustrates the molecular mechanism of this compound action in disrupting the JAK2/STAT3/c-Myc signaling pathway:
This diagram illustrates how this compound directly targets both STAT3 phosphorylation and dimerization, preventing the formation of transcriptionally active STAT3 dimers that drive the expression of pro-survival and cell cycle progression genes. The inhibition of this pathway ultimately leads to G0/G1 cell cycle arrest, apoptosis induction, and suppression of cancer cell proliferation [1] [4] [3].
The following diagram outlines a comprehensive experimental workflow for analyzing this compound-induced G0/G1 cell cycle arrest:
This integrated experimental approach allows researchers to comprehensively evaluate the effects of this compound on cell cycle progression and validate the molecular mechanisms underlying G0/G1 arrest. The workflow incorporates dose-response assessments, apoptosis quantification, cell cycle distribution analysis, long-term proliferation potential, and molecular pathway investigation [1] [3].
The compelling experimental data demonstrating this compound-mediated G0/G1 cell cycle arrest through JAK2/STAT3/c-Myc pathway inhibition highlights several promising research applications and therapeutic implications. First, this compound serves as a valuable chemical probe for investigating STAT3-dependent cellular processes in both physiological and pathological contexts. Researchers can utilize this compound to dissect the contribution of STAT3 signaling to cell cycle regulation, particularly in malignancies characterized by constitutive STAT3 activation [1] [4].
From a therapeutic perspective, this compound represents a promising candidate for targeted cancer therapy, particularly for aggressive hematological malignancies like T-ALL where conventional chemotherapy often fails due to drug resistance. The ability of this compound to simultaneously impair multiple hallmarks of cancer—including proliferation, survival, and cell cycle progression—through inhibition of a master regulatory pathway positions it as a potential cornerstone of combination therapies [1] [3]. Recent evidence suggests that this compound can enhance the efficacy of conventional chemotherapeutics and targeted agents, potentially allowing for dose reduction of more toxic compounds while maintaining or improving antitumor activity [5].
Furthermore, the oral bioavailability of this compound demonstrated in previous studies provides significant practical advantages for both research applications and potential clinical translation [2]. Researchers should consider exploring this compound in more complex disease models, including patient-derived xenografts and organoid systems, to better predict its clinical utility across different cancer types characterized by STAT3 dependency.
These application notes provide comprehensive methodological guidance for investigating this compound-induced G0/G1 cell cycle arrest through inhibition of the JAK2/STAT3/c-Myc signaling pathway. The detailed protocols, quantitative data summaries, and visual workflow representations offer researchers a solid foundation for designing and executing studies with this promising STAT3 inhibitor. The consistent demonstration of this compound's efficacy across multiple cancer models underscores its value as both a research tool and a potential therapeutic agent. Future research directions should focus on optimizing combination regimens, identifying predictive biomarkers of response, and advancing the compound through preclinical development toward clinical evaluation in STAT3-dependent malignancies.
BP-1-102 is a small-molecule, orally available inhibitor that targets the Signal Transducer and Activator of Transcription 3 (STAT3) by binding to its SH2 domain. This binding disrupts STAT3 phosphorylation and dimerization, key steps for its activation, leading to the downregulation of downstream oncogenic proteins like c-Myc, Cyclin D1, and Bcl-xL [1] [2]. The colony formation assay is a cornerstone method for demonstrating this compound's efficacy, as it directly measures the clonogenic potential—the ability of a single cell to proliferate extensively—a hallmark of cancer cells [3] [4].
The anti-proliferative effect of this compound has been confirmed in several cancer types. The table below summarizes quantitative data from recent colony formation assays.
| Cancer Type | Cell Line(s) | Key Findings on Colony Formation | Proposed Mechanism (from Western Blotting) |
|---|---|---|---|
| T-Cell Acute Lymphoblastic Leukemia (T-ALL) | MOLT-4, CUTLL1 | Significant, dose-dependent inhibition of colony formation [1]. | Suppression of JAK2/STAT3/c-Myc signaling pathway [1]. |
| Gastric Cancer (GC) | AGS | Dose-dependent inhibition of colony formation [2]. | Inhibition of STAT3 phosphorylation and downregulation of c-Myc, Cyclin D1, and Survivin [2]. |
| Colorectal Cancer (CRC) | RKO, HCT116 | Used as a tool compound (alongside SH-4-54) to confirm that UHMK1's role in promoting colony formation and chemoresistance is dependent on STAT3 activity [5]. | NA |
The utility of this compound extends beyond a direct therapeutic agent; it is also a valuable pharmacological tool for validating the role of STAT3 in other oncogenic pathways, as shown in colorectal cancer research [5].
This protocol is adapted from methods used in recent studies investigating this compound [1] [2] and standard clonogenic assay procedures [3] [4].
The assay evaluates the ability of a single cancer cell to grow into a large colony (typically >50 cells) over 1-3 weeks in a semi-solid medium like soft agar. This anchorage-independent growth is a stringent test for malignant transformation. This compound is incorporated into the culture medium to assess its inhibitory effects on this clonogenic capacity [3].
Preparation of Base Agar Layer:
Preparation of Cell Agar Layer (with this compound):
Incubation and Maintenance:
Staining and Colony Counting:
The following diagrams, generated using Graphviz, illustrate the molecular mechanism of this compound and the experimental workflow for the colony formation assay.
Diagram Title: this compound Inhibits the JAK2/STAT3 Oncogenic Pathway
Diagram Title: Colony Formation Assay Workflow with this compound
I hope these detailed application notes and protocols provide a solid foundation for your work. Should you require further specifics on a particular cancer model or analytical technique, please feel free to ask.
Glioblastoma (GBM) remains one of the most aggressive and lethal primary brain tumors, with a median survival of only 12-15 months despite multimodal therapeutic approaches [1] [2]. A key factor in GBM's treatment resistance and recurrence is the presence of glioma stem cells (GSCs), a subpopulation with enhanced tumorigenic capacity, self-renewal properties, and resistance to conventional therapies [1] [2]. The neurosphere formation assay has emerged as a vital in vitro tool for studying GSCs, as renewable neurosphere formation not only enriches for stem-like cells but has also been clinically validated as an independent predictor of poor prognosis, significantly associated with increased hazard of patient death and more rapid tumor progression [1].
The STAT3 signaling pathway represents a critical molecular target in glioma therapeutics. STAT3, when phosphorylated at tyrosine 705 (p-STAT3), forms dimers that translocate to the nucleus and drive the expression of genes promoting proliferation, survival, invasion, and stemness [3] [4]. Constitutively active STAT3 is a hallmark of GBM and contributes significantly to its malignant progression and therapeutic resistance [3] [5] [6]. BP-1-102 is a novel small-molecule inhibitor that specifically targets the STAT3 SH2 domain, preventing its phosphorylation, dimerization, and nuclear translocation [3] [4]. These application notes provide detailed methodologies and experimental data supporting the use of this compound as a potent inhibitor of glioma stemness and neurosphere formation through targeted STAT3 pathway inhibition.
This compound demonstrates robust anti-tumor activity across multiple glioma models through its specific targeting of the STAT3 pathway. Treatment with this compound effectively inhibits STAT3 phosphorylation and blocks its nuclear translocation in glioma cells, thereby disrupting downstream transcriptional programs that drive malignancy [3]. This molecular targeting translates to significant phenotypic effects, including dosed cytotoxicity with IC50 values ranging between 8.5-10.5 μM in established glioma cell lines, potent induction of apoptosis through modulation of Bcl-2 family proteins, and substantial inhibition of invasive capacity mediated through downregulation of matrix metallopeptidase 9 (MMP-9) [3].
Most importantly for glioma stem cell research, this compound effectively suppresses neurosphere formation across multiple models, indicating its ability to target the therapy-resistant stem cell population [3]. Complementary studies have demonstrated that RAB32, an oncoprotein upregulated in glioma and associated with poor prognosis, promotes malignant progression through JAK/STAT3 activation, and its effects can be abrogated by this compound treatment [5]. Similarly, the lncRNA LINC00601 has been identified as promoting glioma progression via p-STAT3 signaling, further validating this pathway as a therapeutic nexus [6].
Table 1: this compound Cytotoxicity and Anti-Proliferative Effects in Glioma Models
| Cell Line/Model | Assay Type | IC50/Effective Concentration | Key Effects | Citation |
|---|---|---|---|---|
| U251 glioma cells | Cell proliferation | 10.51 μM | Inhibition of proliferation, reduced invasion, induced apoptosis | [3] |
| A172 glioma cells | Cell proliferation | 8.534 μM | Inhibition of proliferation, reduced invasion, induced apoptosis | [3] |
| Multiple glioma cell lines | Neurosphere formation | 5-20 μM | Concentration-dependent inhibition of primary and secondary neurosphere formation | [3] |
| RAB32-overexpressing cells | Rescue experiment | 10-20 μM | Reversal of RAB32-driven proliferation and invasion | [5] |
Table 2: this compound Effects on Molecular Markers in Glioma Cells
| Molecular Target | Effect of this compound | Functional Consequence | Citation |
|---|---|---|---|
| STAT3 phosphorylation (Tyr705) | Decreased | Inhibition of STAT3 dimerization and nuclear translocation | [3] |
| Bcl-2 | Downregulated | Promotion of apoptotic pathways | [3] |
| MMP-9 | Downregulated | Reduced invasion and migration capacity | [3] |
| Neurosphere formation | Inhibited | Reduction in cancer stem-like cell population | [3] |
Principle: The neurosphere culture system enriches for stem-like cells by utilizing serum-free medium supplemented with specific growth factors, allowing for the propagation and study of glioma stem cells in vitro [1] [7].
Reagents:
Procedure:
Technical Notes:
Principle: This assay evaluates the effect of this compound on the self-renewal capacity of glioma stem cells by quantifying their ability to form neurospheres under treatment conditions [3] [7].
Reagents:
Procedure:
Technical Notes:
Apoptosis Analysis by Western Blotting:
Cell Invasion Assay:
Principle: Monitor this compound target engagement by assessing STAT3 phosphorylation status and nuclear translocation.
Procedure:
Figure 1: STAT3 Signaling Pathway in Glioma and this compound Mechanism of Action. This compound targets STAT3 phosphorylation and dimerization, disrupting downstream oncogenic signaling.
Figure 2: Experimental Workflow for Neurosphere Inhibition Studies. Comprehensive assessment includes primary neurosphere formation and self-renewal capacity.
The experimental data demonstrate that This compound effectively targets multiple aspects of glioma malignancy, with particular potency against the stem-like cell population responsible for tumor recurrence. The inhibition of neurosphere formation at concentrations similar to the IC50 for proliferation (8.5-10.5 μM) suggests that this compound effectively targets the core stem cell population rather than merely inhibiting bulk tumor cell growth [3]. This is further supported by the disruption of STAT3 nuclear translocation, which prevents the activation of key genes involved in stemness maintenance [3].
The downregulation of Bcl-2 following this compound treatment indicates the promotion of mitochondrial apoptosis pathways, while reduced MMP-9 expression correlates with decreased invasive capacity, addressing two critical hallmarks of GBM aggressiveness [3]. The finding that RAB32-driven malignancy can be inhibited by this compound further validates STAT3 as a central node in glioma progression and suggests that tumors with elevated RAB32 expression may be particularly susceptible to this therapeutic approach [5].
For drug development screening, this compound serves as both a lead compound for novel STAT3 inhibitors and a reference molecule for evaluating anti-GSC activity. The neurosphere formation assay provides a functionally relevant screening platform for identifying compounds with activity against the therapy-resistant cell population [3] [7]. When developing combination therapies, this compound may synergize with conventional treatments like temozolomide or radiation, potentially overcoming resistance mechanisms driven by STAT3 activation [2].
In mechanistic studies, this compound can be utilized to dissect STAT3-dependent processes in glioma stem cells and to validate novel regulators of this pathway, such as LINC00601 and RAB32 [5] [6]. The compound's well-characterized mechanism makes it particularly valuable for establishing causal relationships in signaling pathway research.
This compound represents a valuable research tool for investigating STAT3 signaling in glioma stem cells and developing novel therapeutic approaches targeting the therapy-resistant population in GBM. The protocols outlined herein provide standardized methods for evaluating anti-GSC activity that correlate with clinically relevant outcomes, ultimately supporting the development of more effective interventions for this devastating disease.
Sorafenib, a multi-kinase inhibitor, is a standard first-line treatment for advanced HCC. However, its efficacy is often limited by the development of drug resistance, which can occur through various mechanisms [1] [2]. Combination therapies aim to overcome this resistance by simultaneously targeting multiple pathways involved in tumor proliferation, angiogenesis, and survival [3].
The tables below summarize key combination strategies identified in the literature.
Table 1: Targeted Therapy Combinations with Sorafenib
| Combined Target / Agent | Therapeutic Rationale | Current Stage of Evidence |
|---|---|---|
| SRC Family Kinases (e.g., with Saracatinib, Dasatinib) | Dual inhibition enhances anti-tumor activity, reduces cell migration/invasion, and counters adaptive resistance [4]. | Pre-clinical (in vitro HCC cell models) |
| mTOR Pathway (e.g., with Everolimus, Temsirolimus) | Simultaneously targets the RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which are frequently hyperactivated in HCC [3]. | Phase II Clinical Trials (ongoing) |
| MEK/ERK Pathway (e.g., with Refametinib) | Dual blockade of the same pathway may prevent or overcome resistance [3]. | Phase II (finished, warrants further study) |
| c-MET Inhibitors (e.g., Tivantinib) | Targets an alternative pathway implicated in sorafenib resistance [3]. | Phase III Clinical Trials (ongoing) |
Table 2: Interventional and Immunotherapy Combinations with Sorafenib
| Combination Modality | Therapeutic Rationale | Key Efficacy Findings |
|---|---|---|
| Transarterial Chemoembolization (TACE) | Sorafenib inhibits the VEGF-driven revascularization that can occur post-TACE [5]. | Significantly improved Time to Progression (TTP) and Progression-Free Survival (PFS) in a randomized controlled trial; OS benefit in per-protocol analysis [5]. |
| Immune Checkpoint Inhibitors (e.g., anti-PD-1) | TACE releases tumor antigens; sorafenib may improve the tumor microenvironment for enhanced immune cell activity [6]. | Significantly longer median PFS (7.63 vs. 2.9 months) and a trend towards longer OS when combined post-TACE [6]. |
The following protocol is adapted from a recent study demonstrating the efficacy of combining SRC family kinase (SFK) inhibitors with sorafenib, providing a template for in vitro combination studies [4].
1. Objective: To evaluate the cytotoxic and anti-migratory effects of SFK inhibitors (Saracatinib, Dasatinib) in combination with Sorafenib on HCC cell lines. 2. Materials:
The following diagram illustrates the key signaling pathways in HCC and how combination therapies target them, based on the mechanisms described in the search results [3] [1] [4].
The combination of sorafenib with other targeted agents, locoregional therapies like TACE, or immunotherapies represents a powerful strategy to enhance efficacy and overcome resistance in HCC. The synergistic effect of combining SRC inhibition with sorafenib provides a strong rationale for exploring other kinase targets.
For a novel agent like BP-1-102, the established protocols and mechanistic insights from these studies can directly inform your experimental design. The critical first step would be to conduct robust in vitro viability and synergy assays across a panel of HCC cell lines, followed by validation in functional and mechanistic studies as outlined above.
The epithelial-mesenchymal transition (EMT) represents a critical cellular reprogramming event that enables polarized epithelial cells to acquire mesenchymal characteristics, including enhanced migratory capacity, invasiveness, and resistance to apoptosis. This process is orchestrated by complex signaling networks, with Signal Transducer and Activator of Transcription 3 (STAT3) serving as a master regulator. STAT3 activation via phosphorylation at Tyr705 promotes dimerization, nuclear translocation, and transcription of EMT-inducing genes, including twist, snail, and zeb families. This compound is a novel small-molecule STAT3 inhibitor that binds with high affinity to the STAT3 SH2 domain, effectively blocking its phosphorylation and subsequent activation.
This compound represents a second-generation STAT3 inhibitor with improved pharmacological properties compared to earlier compounds like Stattic and S3I-201. Its mechanism involves direct binding to the STAT3 SH2 domain, preventing STAT3 phosphorylation at Tyr705, dimerization, and nuclear translocation. This inhibition subsequently downregulates downstream targets including Bcl-2, c-Myc, and VEGF, ultimately suppressing EMT processes, cancer stem cell (CSC) maintenance, and metastatic progression across various malignancies.
Table 1: Efficacy profiles of this compound in inhibiting EMT across different cancer types
| Cancer Type | Experimental Model | Concentration Range | Key EMT Markers Affected | Functional Outcomes | Reference |
|---|---|---|---|---|---|
| Peritoneal Fibrosis | HMrSV5 cells (in vitro) | 5-20 µM | ↓α-SMA, ↓TGF-β1, ↑E-cadherin | Attenuated HG-induced EMT | [1] |
| Peritoneal Fibrosis | Rat model (in vivo) | 10 mg/kg/day | ↓p-STAT3, ↓PFKFB3 | Prevented fibrosis & angiogenesis | [1] |
| Head & Neck Cancer | HN30, HN5 cells | 10-50 µM | Not specified | Reversed CAF-driven radioresistance | [2] |
| Lung Cancer | A549CisR, H157CisR | 5-20 µM | ↑E-cadherin, ↓N-cadherin, ↓Vimentin | Reversed EMT, decreased invasion | [3] |
Table 2: Detailed experimental parameters for this compound-mediated EMT inhibition
| Parameter | In Vitro Applications | In Vivo Applications |
|---|---|---|
| Working Concentrations | 5-50 µM (cell-based assays) | 10 mg/kg/day (animal studies) |
| Treatment Duration | 24-48 hours (cellular assays) | Daily administration (animal studies) |
| Solubility | DMSO stock (10-50 mM), diluted in media | Suitable formulations for in vivo delivery |
| Combination Therapies | With conventional chemotherapeutics | With targeted therapies in xenograft models |
| Key Readouts | p-STAT3 (Tyr705) reduction, EMT marker expression | Metastasis suppression, survival prolongation |
| Toxicity Profile | Low cytotoxicity at effective concentrations | Well-tolerated in animal models |
Transwell Invasion Assay Protocol:
Wound Healing Migration Assay Protocol:
MTT Assay Protocol:
Sample Preparation and Electrophoresis:
Transfer and Immunoblotting:
Cell Staining Protocol:
Orthotopic Metastasis Model Protocol:
Endpoint Analysis Protocol:
This compound Stock Preparation: Prepare fresh 10-50 mM stock solutions in DMSO and store at -20°C in small aliquots. Avoid freeze-thaw cycles. For working concentrations, dilute in serum-free medium ensuring final DMSO concentration does not exceed 0.1% (v/v).
Cell Line Selection: Select cell models with documented STAT3 activation and EMT characteristics. Include both cisplatin-resistant variants (A549CisR, H157CisR) and their parental lines for comparative studies [3]. Confirm baseline p-STAT3 (Tyr705) levels before experimentation.
Positive Controls: Include appropriate positive controls for EMT induction (TGF-β at 5-10 ng/mL for 48-72 hours) and STAT3 inhibition (known STAT3 inhibitors like Stattic at 5-10 μM).
Inconsistent Invasion Results: Ensure Matrigel polymerization is complete and consistent across all Transwell inserts. Maintain uniform cell seeding density and accurate counting.
Poor Western Blot Signals: Verify antibody specificity and optimize concentrations. Include both positive and negative controls for EMT markers. Ensure complete protein transfer by using Ponceau S staining.
Variable In Vivo Responses: Monitor animal health and drug administration consistency. Consider potential metabolic differences and adjust dosing schedule if needed.
This compound represents a potent and selective STAT3 inhibitor with demonstrated efficacy in suppressing EMT across multiple cancer models. Its ability to directly target the STAT3 SH2 domain, combined with favorable pharmacological properties, makes it a valuable tool for dissecting STAT3-driven EMT mechanisms and developing combination therapies. These application notes provide comprehensive protocols that enable researchers to reliably evaluate this compound's anti-EMT activities, with particular utility in metastatic models, therapy-resistant cancers, and stromal-rich microenvironments where STAT3 signaling plays a predominant role.
The core solubility issue with this compound is its high lipophilicity (LogP ~7.77), making it practically insoluble in aqueous buffers or ethanol, but highly soluble in DMSO [1] [2]. The following table summarizes its key solubility data:
| Solvent | Solubility | Notes |
|---|---|---|
| DMSO | ~100 mg/mL (159.6 mM) [3] [1] | Recommended for stock solutions. Use fresh, moisture-free DMSO. |
| Water | Insoluble / <1 mg/mL [4] [1] | Not suitable for direct dissolution. |
| Ethanol | Insoluble / <1 mg/mL [3] [4] [2] | Not suitable for direct dissolution. |
Recommended Protocol: Preparing a 100 mg/mL DMSO Stock Solution
For cell-based assays, you will dilute the concentrated DMSO stock into your cell culture medium. The final DMSO concentration in the medium should generally be kept below 0.1-0.5% to maintain cell viability.
For animal studies, this compound's oral bioavailability allows for oral gavage administration [3] [5]. Due to its insolubility in water, special formulations are required. Below are two validated in vivo formulations you can use as a reference [3] [1]:
| Formulation | Composition | Final Concentration | Preparation Notes |
|---|---|---|---|
| Oral/Injectable Solution | 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% saline [3] [1] | 5 mg/mL (7.98 mM) [3] | Add solvents sequentially in the order listed, ensuring the solution is clear before adding the next component [3]. |
| Oral Suspension | 0.5-1% Carboxymethylcellulose sodium (CMC-Na) [3] | ≥5 mg/mL [3] | Suspend the compound in the CMC-Na solution and mix evenly to form a homogeneous suspension [3]. |
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Precipitation in aqueous buffer | Low aqueous solubility; DMSO stock diluted into an incompatible buffer. | Ensure the final DMSO concentration is sufficient to keep the compound in solution. Consider adding a small amount of solubilizing agent (e.g., Tween 80) to the buffer. |
| Low experimental efficacy | Compound degradation due to poor storage; precipitation in working solution. | Use fresh DMSO stock, avoid moisture absorption, and confirm the compound is fully soluble in your final working solution. |
| Inability to dissolve in DMSO | Use of old, hydrated DMSO; insufficient mixing. | Always use fresh, anhydrous DMSO. Gently warm the solution (e.g., to 37°C) while vortexing or sonicating to aid dissolution [2]. |
The following diagram illustrates the logical decision-making process for preparing and using this compound in your experiments, from stock solution to final application:
I hope this technical guide helps you successfully work with this compound in your experiments.
The core of the issue is a direct chemical interaction. NAC does not interfere with this compound through its general antioxidant properties but by forming direct, covalent adducts with the this compound molecule itself [1] [2].
Research indicates that STAT3 inhibitors like Stattic and this compound are thought to inhibit STAT3 by covalently modifying cysteine residues within its SH2 domain [2]. NAC, being a thiol (sulfur)-containing compound, can preemptively bind to these inhibitors in the culture medium or cellular environment. This binding renders the inhibitors biologically inactive, preventing them from reaching and inhibiting their STAT3 target [1] [2].
The table below summarizes the key experimental findings:
| Experimental Observation | Interpretation & Significance |
|---|---|
| NAC prevents apoptosis induced by Stattic & this compound [1] [2] | Confirms a functional antagonism that compromises the therapeutic goal of the inhibitors. |
| Other antioxidants (Trolox, Edaravone) do not show this effect [1] [2] | Indicates the problem is specific to thiol-containing compounds like NAC, not a general antioxidant issue. |
| Intracellular ROS levels are not markedly affected [1] | Confirms the mechanism is independent of NAC's role in redox balance. |
| LC-MS analysis confirms direct binding of NAC to Stattic & this compound [1] | Provides direct physical evidence of adduct formation. |
| The resulting NAC-adducts lack cytotoxicity and fail to affect STAT3 activity [1] | The formed complex is not only inactive but also competitively removes the active inhibitor. |
Here are detailed methodologies and solutions to address this issue in your research.
A clear solution is to switch to a STAT3 inhibitor whose mechanism is not susceptible to thiol interference.
If you need to verify the NAC-BP-1-102 interaction, you can replicate the analysis from the literature.
The following diagram illustrates the two different pathways that STAT3 inhibitors and NAC can take, explaining why their interaction is problematic.
Q1: Can I still use NAC in my experiments if I'm testing this compound? No. You should avoid using NAC entirely in the same experimental system as this compound or Stattic. If you must control for oxidative stress, consider using non-thiol antioxidants like Trolox (a water-soluble vitamin E analog) or Edaravone, which have been shown not to interfere with these specific STAT3 inhibitors [1].
Q2: Does this mean NAC interferes with all STAT3 inhibitors? No, this effect is specific to inhibitors that rely on covalent modification of cysteine residues. Other inhibitors, like LLL12, which use different binding mechanisms (e.g., hydrogen bonding), are not affected by NAC [1] [2].
Q3: Is the antagonism between NAC and this compound concentration-dependent? While the cited research does not provide a detailed dose-response curve, the mechanism of direct chemical binding suggests the effect would be concentration-dependent. A higher concentration of NAC would be expected to neutralize a larger fraction of the this compound present.
This section addresses common questions regarding the handling and stability of BP-1-102 to ensure experimental reproducibility.
1. What are the correct storage conditions for this compound? To maintain stability and shelf life, always follow these storage guidelines [1] [2] [3]:
| Form | Temperature | Stability | Additional Instructions |
|---|---|---|---|
| Powder | -20°C | 3 years | Protect from light [1]. |
| Powder | 4°C | 2 years | Protect from light [3]. |
| Solution (DMSO) | -80°C | 2 years | Aliquot to avoid repeated freeze-thaw cycles [1] [2]. |
| Solution (DMSO) | -20°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles [2] [3]. |
Key Notes:
2. How do I prepare a working solution for in vivo studies? this compound is orally bioavailable, and the following formulation has been validated for in vivo administration [4] [3]:
Validated Cell-Based Cytotoxicity Assay (CCK-8) This protocol is commonly used to assess the anti-proliferative effects of this compound, as referenced in multiple studies [5] [6].
Key Experimental Parameters from Literature: The table below summarizes IC₅₀ values from various cell lines, demonstrating the compound's variable potency.
| Cell Line | Cancer Type | Assay | Incubation Time | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|---|---|
| 143B | Osteosarcoma | MTS | 48 h | 5.87 µM | [2] |
| HCT-116 | Colorectal | MTT | 48 h | 15.05 µM | [2] |
| MDA-MB-231 | Breast Cancer | MTT | 24 h | 6.8 µM | [2] |
| OCI-AML2 | Acute Myeloid Leukemia | MTS | 72 h | 10 µM | [4] [2] |
| DU-145 | Prostate Cancer | MTS | 72 h | 22.7 µM | [4] [2] |
Mechanism of Action: STAT3 Signaling Pathway Inhibition this compound is a small molecule that directly targets the STAT3 SH2 domain, disrupting its activation and downstream oncogenic signaling [1] [7] [4].
Key Downstream Effects: Inhibition of STAT3 by this compound leads to the downregulation of proteins that control cell proliferation (c-Myc, Cyclin D1), survival (Bcl-xL, Survivin), and angiogenesis (VEGF) [4] [2] [3].
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Precipitate in stock solution | Water absorption in DMSO; repeated freeze-thaw cycles | Use fresh, dry DMSO. Prepare small, single-use aliquots. Avoid exposing DMSO to air [4]. |
| Low cell viability in control | Solvent (DMSO) toxicity | Ensure final DMSO concentration in culture media is low (typically ≤0.1%) [5]. Include a vehicle control. |
| Lack of effect in viability assay | Cell line is not STAT3-dependent | Verify constitutive STAT3 phosphorylation (pY705) in your cell model. Consider testing positive control cell lines (e.g., MDA-MB-231) [7]. |
| High background in absorbance assay | Compound interference | Include a control well with this compound but without cells to control for any signal from the compound itself. |
The table below summarizes the effective concentrations of this compound from recent studies. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency, representing the concentration that reduces cell viability by 50%.
| Cell Line | Cell Type / Cancer | Assay Duration | Reported IC50/EC50 | Key Findings | Source (PMID) |
|---|---|---|---|---|---|
| 30M | Not Specified | 3 days | 2 μM | Cytotoxicity (Alamar Blue assay) | Supplier Data [1] |
| MOLT-4 | T-cell Acute Lymphoblastic Leukemia (T-ALL) | 48 hours | ~7-8 μM | Inhibited proliferation (CCK-8 assay) | [2] [3] |
| CUTLL1 | T-cell Lymphoblastic Lymphoma | 48 hours | ~15 μM | Inhibited proliferation (CCK-8 assay) | [2] [3] |
| OCI-AML2 | Acute Myeloid Leukemia | 72 hours | 10 μM | Cytotoxicity (MTS assay) | Supplier Data [1] |
| MDA468 | Breast Cancer | 72 hours | 10.9 μM | Cytotoxicity (MTS assay) | Supplier Data [1] |
| AGS | Gastric Cancer | 72 hours | ~4-5 μM | Inhibited proliferation (CCK-8 assay) | [4] |
| JJN-3 | Multiple Myeloma | 72 hours | 16.7 μM | Cytotoxicity (MTS assay) | Supplier Data [1] |
| DU145 | Prostate Cancer | 72 hours | 22.7 μM | Cytotoxicity (MTS assay) | Supplier Data [1] |
| HGC-27 | Gastric Cancer | 72 hours | >6 μM (minimal effect) | Resistant to this compound | [4] |
> Note: The data from supplier websites [1] [5] [6] is included for a broader context but may not be from primary research. It is strongly recommended to consult the original publications for detailed experimental conditions.
Here is a detailed methodology for a typical cell viability assay using this compound, based on the protocols from the search results [2] [3] [4].
This compound is an orally bioavailable small molecule that acts as a specific STAT3 inhibitor. It binds directly to the STAT3 protein's Src homology 2 (SH2) domain with high affinity (Kd = 504 nM), disrupting phosphorylation-dependent dimerization and subsequent activation [1] [7] [5]. This leads to the downregulation of STAT3 target genes like c-Myc, Cyclin D1, Bcl-xL, and Survivin, which control cell proliferation, survival, and invasion [2] [4].
The following diagram illustrates this mechanism and its cellular consequences:
Q1: What is a suitable starting concentration range for testing this compound on a new, unvalidated cell line?
Q2: Why is there such a variation in sensitivity between different cell lines?
Q3: What are the best practices for handling and storing this compound?
Q4: How can I confirm that the observed effects are due to STAT3 inhibition?
| Cell Line / Type | Origin / Cancer Type | Observed Effect & Concentration | Key Findings / Selectivity Notes |
|---|---|---|---|
| MIHA [1] | Immortalized human hepatocyte (normal) | Used as a normal cell control in HCC study. | Study reported synergistic effects with sorafenib in HCC cells, using MIHA as a normal cell reference [1]. |
| RPE-1 [2] | Human immortalized retinal pigment epithelium (normal) | Concentration-dependent cytotoxicity at 20-50 µM [2]. | Showed toxicity, but at higher concentrations than some cancer lines; confirms it can affect normal cells at high doses [2]. |
| HGC-27 [3] | Human Gastric Cancer | Minimal effect on proliferation at 2-6 µM [3]. | Highlights differential sensitivity even among cancer cell lines; AGS cells (gastric) were sensitive at these doses [3]. |
| MOLT-4 [4] | T-Cell Acute Lymphoblastic Leukemia | IC~50~ ~ 15-20 µM (48h) [4]. | Induced apoptosis and G0/G1 cell cycle arrest [4]. |
| CUTLL1 [4] | T-Cell Lymphoblastic Lymphoma | IC~50~ ~ 15-20 µM (48h) [4]. | Induced apoptosis and G0/G1 cell cycle arrest [4]. |
| AGS [3] | Human Gastric Cancer | Inhibited proliferation at 2-6 µM; induced apoptosis [3]. | Sensitivity is cell-type dependent. |
| MDA-MB-231 [2] | Human Breast Cancer | Effective cytotoxicity at 10-50 µM [2]. | Cell line with constitutive STAT3 signaling. |
| U373 [2] | Human Glioblastoma | Concentration-dependent cytotoxic activity [2]. | Used in cytotoxicity screening. |
Based on the gathered literature, here are key methodologies and considerations for your experiments.
Why does this compound show high cytotoxicity in my normal cell controls? this compound is not absolutely specific to cancer cells. The cited research shows it can affect normal cell lines (like RPE-1) at higher concentrations (e.g., >20 µM) [2]. This underscores the necessity of a normal cell control in your experiments. The goal is to find a concentration window that effectively inhibits cancer cells while minimally affecting normal cells.
How can I optimize my assay to see the selective effect of this compound?
Are there any strategies to reduce the required dose of this compound? Yes, one promising strategy is combination therapy. A 2023 study on hepatocellular carcinoma showed that this compound and sorafenib acted synergistically, allowing the use of lower doses of both drugs to achieve potent antitumor effects [1]. Consider testing this compound in combination with other agents relevant to your cancer model.
The following diagram illustrates the mechanism of action of this compound and a general workflow for conducting and analyzing cytotoxicity experiments, integrating the key steps discussed above.
This compound is a small molecule inhibitor that directly targets the Src Homology 2 (SH2) domain of STAT3. This prevents the STAT3 phosphorylation, dimerization, and nuclear translocation required for its transcriptional activity [1] [2].
The table below summarizes key quantitative data for this compound from published research:
| Parameter | Value | Experimental Context |
|---|---|---|
| IC₅₀ (STAT3) | 6.8 μM | In vitro DNA-binding assay [3] |
| Binding Affinity (KD) | 504 nM | For Stat3 protein [3] |
| Cellular IC₅₀ / EC₅₀ | 4 - 23 μM | Varies by cell line and assay (e.g., MDA-MB-231: 6.8 μM; HCT-116: 15.05 μM) [3] |
| Inhibition of STAT5 | Effective < 12.5 μM | In GM-CSF induced AML cells [1] |
| Inhibition of STAT1 | Weak at similar doses | In IFNγ induced leukemic cells [1] |
A critical step in confirming this compound activity is directly measuring the levels of STAT3 phosphorylated at Tyr705. The following workflow, based on a calibrated immunoprecipitation and western blot protocol, is designed for accurate quantification [4].
Key Technical Considerations for the Protocol:
Here are some common challenges and solutions presented in a FAQ format.
Q: My western blot shows high background or non-specific bands when probing for p-STAT3.
Q: I see inconsistent p-STAT3 inhibition results between experiments.
Q: Are there alternative methods to western blotting to detect p-STAT3?
For quick comparison, here are the core methods for detecting phospho-STAT3.
| Method | Key Principle | Key Advantage | Best For |
|---|---|---|---|
| Western Blot (Quantitative) | Protein separation, transfer, and antibody-based detection with a calibrator [4]. | Absolute quantification; visual confirmation of protein size. | Detailed, low-throughput mechanistic studies. |
| HTRF/TR-FRET | FRET signal between two antibodies brought close by binding the target protein [5]. | High-throughput; no wash steps; excellent for dose-response. | Screening compound libraries or inhibitor potency. |
| Flow Cytometry | Antibody staining of fixed and permeabilized cells analyzed per cell [7]. | Single-cell resolution in mixed populations; can correlate with surface markers. | Analyzing heterogeneous cell samples or rare populations. |
FAQ 1: How can I design this compound analogs with improved water solubility?
The parent compound, this compound, has limited aqueous solubility, which can hinder its drug development. The primary design strategy involves modifying its two key hydrophobic fragments: the pentafluorophenyl moiety and the cyclohexylbenzyl moiety [1].
FAQ 2: My new analog shows poor cytotoxicity. What could be wrong?
If your newly synthesized analog lacks cytotoxic activity, the most likely cause is that the structural modifications have compromised its ability to inhibit STAT3.
FAQ 3: How do I confirm that my analog is working through the STAT3 pathway?
Beyond simply measuring cell death, you should demonstrate that the analog modulates the downstream genes and proteins regulated by STAT3.
The following diagram illustrates the key signaling pathway your analogs are designed to target, along with the expected molecular outcomes of successful inhibition:
To experimentally confirm this pathway inhibition, perform the following assays:
Below is a summarized protocol for key experiments based on the literature. Always optimize conditions for your specific lab setup.
Table 1: In Vitro Cytotoxicity and Mechanism Testing Protocol
| Assay | Key Steps | Cell Lines Used (Examples) | Critical Parameters & Tips |
|---|
| Cytotoxicity (Resazurin/CCK-8) [1] [3] | 1. Seed cells in 96-well plates. 2. Treat with compound (e.g., 0-50 µM) for 24-72 h. 3. Add resazurin/CCK-8 reagent and incubate (e.g., 3 h). 4. Measure fluorescence/absorbance. | MDA-MB-231, U373, MOLT-4, CUTLL1 | - Include this compound as a positive control.
This table provides key quantitative data for the original this compound molecule, which is essential for benchmarking your new analogs.
Table 2: Key Pharmacological and Chemical Data for this compound
| Parameter | Value | Context / Assay | Source |
|---|---|---|---|
| STAT3 Binding Affinity (Kd) | 504 nM | Isothermal Titration Calorimetry | [4] |
| IC50 for STAT3 DNA-binding | 6.8 ± 0.8 µM | EMSA (Electrophoretic Mobility Shift Assay) | [4] |
| Cytotoxicity (IC50) | 2 - 22.7 µM | Varies by cell line (e.g., 2 µM in 30M cells, 22.7 µM in DU145 cells) | [4] |
| Solubility (DMSO) | 100 mg/mL (~160 mM) | Stock solution for in vitro studies | [4] |
| Molecular Weight | 626.59 g/mol | - | [4] |
The synthesis of this compound analogs is a convergent process, as outlined in the literature [1]. The following diagram maps the logical workflow and key intermediates:
The core mechanism of this compound is to bind to the Src Homology 2 (SH2) domain of STAT proteins, which is essential for their phosphorylation, dimerization, and nuclear translocation [1]. Its specificity for different STAT family members is not uniform.
The table below summarizes the known inhibitory activity of this compound against different STAT proteins:
| STAT Protein | Inhibition Efficacy | Experimental Notes |
|---|---|---|
| STAT3 | Potent inhibition (IC50 = 6.8 μM [2]) | Primary target. Inhibits constitutive and IL-10-induced phosphorylation [1]. |
| STAT5 | Effective inhibition | Inhibits GM-CSF induced phosphorylation at low doses (<12.5 μM) [1]. |
| STAT1 | Weak inhibition | Only weakly inhibits IFNγ-induced phosphorylation at similar doses [1]. |
| STAT2/4/6 | Information not available | Specific experimental data was not found in the search results. |
This specificity profile is backed by structure-activity relationship (SAR) studies, which indicate that for effective cytotoxic activity and STAT3 inhibition, the molecule requires two specific hydrophobic substituents: a pentafluorophenyl moiety and another spatially bulky group [3].
The following diagram illustrates the targeted inhibition mechanism of this compound within the JAK/STAT signaling pathway.
To experimentally verify the specificity of this compound in your own research, you can employ the following methodologies, which are derived from the literature [1].
This protocol uses phosphor-flow cytometry to measure the inhibition of cytokine-induced STAT phosphorylation.
This protocol measures the cytotoxic effect resulting from pathway inhibition.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low inhibition | Stroma-mediated drug resistance [1] | Co-culture with bone marrow stroma cells; investigate efflux pump inhibitors. |
| of efficacy in culture | ||
| High background | Inadequate serum starvation [1] | Ensure proper serum starvation before cytokine stimulation to reduce basal phosphorylation. |
| in phosphorylation assays | ||
| Poor solubility | Hydrophobic nature of compound [3] | Prepare fresh stock solutions in DMSO. Do not exceed recommended storage time. |
| of this compound | ||
| Variable IC50 | Use of different cell lines | Consult literature for IC50 in your specific cell line, as potency varies [2]. |
What is the official CAS number for this compound?
Does this compound inhibit STAT2, STAT4, or STAT6?
What is the molecular weight of this compound?
| Feature | BP-1-102 | S3I-201.1066 |
|---|---|---|
| Reported Cytotoxicity | Effective cytotoxic agent in multiple human and mouse cancer cell lines (e.g., MDA-MB-231, U373) in a micromolar range [1]. | Found ineffective in all tested cell lines in a 2021 study, contradicting earlier data [1]. |
| STAT3 SH2 Domain Affinity (KD) | 504 nM [2] | Information missing from search results |
| Inhibition of STAT3:STAT3 Dimerization (IC50) | 6.8 μM [2] | 86 μM (for the related compound S3I-201) [3] |
| Inhibition of STAT3 Phosphorylation | Inhibits constitutive and IL-10-induced STAT3 phosphorylation (pSTAT3) in hematologic cancer cell lines [4]. | Information missing from search results |
| Oral Bioavailability | Orally bioavailable and accumulates in tumor tissues in vivo [2]. | Information missing from search results |
| Key Structural Moieties | Two hydrophobic substituents: a pentafluorophenyl moiety and another spatially bulky moiety [1]. | Tolyl fragment as a hydrophobic substituent [1]. |
Both this compound and S3I-201.1066 are small-molecule inhibitors designed to target the Src Homology 2 (SH2) domain of STAT3 [1] [3].
The following diagram illustrates this core mechanism of action shared by SH2 domain inhibitors.
c-Myc, Cyclin D1, and Survivin, which are involved in cell growth and survival [3] [4].When planning experiments, keep the following in mind:
| Cancer Type | Cell Line / Model | Key Efficacy Findings (In Vitro) | Key Efficacy Findings (In Vivo) | Primary Experimental Methods |
|---|---|---|---|---|
| Gastric Cancer | AGS | Dose-dependent proliferation inhibition (2-6 µM); induced apoptosis; suppressed migration/invasion [1]. | Not reported in search results. | Cell viability (CCK-8), colony formation, flow cytometry (apoptosis), Western Blot, migration/invasion assays [1]. |
| B-cell Acute Lymphoblastic Leukemia (B-ALL) | REH | Decreased proliferation (from 5 µM); induced apoptosis [2]. | Oral administration (3 mg/kg) caused marked tumor regression in mouse xenografts [2]. | MTT proliferation assay, Western Blot, quantitative RT-PCR, murine xenograft model [2]. |
| Waldenstrom Macroglobulinemia | MWCL-1, BCWM-1 | Decreased cell viability (IC~50~ ~6-10 µM); induced caspase-dependent apoptosis [3]. | Not reported in search results. | MTT viability assay, caspase-3/PARP cleavage analysis, phospho-flow cytometry, luciferase reporter assay [3]. |
| Breast Cancer | MDA-MB-231 | Effective cytotoxic agent in micromolar range [4]. | Not reported in search results. | Resazurin cell viability assay, annexin V apoptosis assay [4]. |
| Burkitt's Lymphoma / Leukemia | Ramos | Arrest in proliferation (from 5 µM) [2]. | No anti-tumor effect in murine xenograft models [2]. | MTT proliferation assay, murine xenograft model [2]. |
| T-lineage ALL | Jurkat | Decreased proliferation (less dramatic than B-lineage) [2]. | No anti-tumor effect in murine xenograft models [2]. | MTT proliferation assay, murine xenograft model [2]. |
This compound's mechanism of action involves binding to the STAT3 protein's SH2 domain, which prevents the phosphorylation-dependent dimerization and activation of STAT3 that is required for its function as a transcription factor [3] [4]. This inhibition disrupts the transcription of genes that promote cancer cell survival and proliferation [1] [2].
The diagram below illustrates how this compound targets the STAT3 signaling pathway.
To evaluate this compound's efficacy, researchers use a standard set of molecular and cellular biology techniques:
This compound has shown broad-spectrum pre-clinical efficacy against solid tumors and hematological cancers by targeting the STAT3 pathway. Its ability to be administered orally is a positive feature for drug development [2]. However, its efficacy is not universal, as some cancer models (e.g., Burkitt's lymphoma and T-ALL in vivo) showed resistance, potentially due to protective microenvironments or alternative survival pathways [2]. Research is ongoing to design analogs of this compound with improved properties [4].
The following tables summarize key experimental data for this compound, highlighting its potency and cytotoxic effects across various cancer models.
Table 1: In Vitro Cytotoxic and Inhibitory Activity of this compound
| Cancer Cell Type / Model | Key Metric | Result | Context & Additional Findings | Citation |
|---|---|---|---|---|
| General Cancer Cell Lines (Human & Mouse) | Cytotoxic effect | Micromolar range | Effective across all tested lines; activity depends on two hydrophobic substituents. | [1] |
| Waldenstrom Macroglobulinemia (MWCL-1, BCWM-1) | IC₅₀ (Cell Viability) | 6-10 µM | Induced caspase-dependent apoptosis and inhibited STAT3 target genes (Mcl-1, Bcl-xL). | [2] |
| B-cell Lymphoma (Mec-1, RL) | IC₅₀ (Cell Viability) | 6-10 µM | Co-culture with bone marrow stroma cells reduced cytotoxicity in Mec-1 and RL lines. | [2] |
| STAT3:STAT3 Complex Disruption | IC₅₀ | 6.8 µM | Notable improvement over predecessor S3I-201 (IC₅₀ = 86 µM). | [3] |
| STAT3 SH2 Domain Binding | Affinity (Kd) | 504 nM | High binding affinity for the STAT3 SH2 domain. | [3] |
| STAT5 Phosphorylation (AML2 cells) | Inhibition | Effective at <12.5 µM | Confirms this compound also acts as a STAT3/5 inhibitor. | [2] |
| STAT1 Phosphorylation (U937 cells) | Inhibition | Weak at similar doses | Demonstrates selectivity for STAT3/5 over STAT1. | [2] |
Table 2: this compound Activity in Gastric Cancer (AGS Cell Line)
| Assay Type | Treatment Condition | Key Result | Citation |
|---|---|---|---|
| Cell Viability (CCK-8) | Dose-dependent (2, 4, 6 µM) for 24-72h | Significant and dose-dependent inhibition of proliferation. | [3] |
| Apoptosis (Flow Cytometry) | 8h treatment | Induced apoptosis (shown by increased Annexin V-FITC/PI staining). | [3] |
| Western Blot Analysis | Dose-dependent | Inhibited phosphorylation of STAT3 (Tyr705) and downregulated c-Myc, Cyclin D1, Survivin. | [3] |
| Western Blot Analysis | Dose-dependent | Activated pro-apoptotic pathways (cleaved PARP, cleaved Caspase-3). | [3] |
| Migration & Invasion Assays | Dose-dependent | Markedly suppressed cell migration and invasion capacities. | [3] |
For researchers looking to validate STAT3 inhibition, here are the methodologies commonly used in the studies cited.
The EMSA is used to detect the DNA-binding activity of transcription factors like STAT3.
This protocol confirms the inhibition of STAT3 phosphorylation at Tyr705.
This method quantifies cell death induced by the inhibitor.
The diagram below illustrates the canonical STAT3 activation pathway and the mechanism by which this compound inhibits it.
When evaluating this compound for your research, please consider the following critical points:
BP-1-102 functions as a small-molecule inhibitor that targets the STAT3 protein directly. Its primary mechanism involves binding to the Src homology 2 (SH2) domain of STAT3. This binding prevents the critical phosphorylation and dimerization of STAT3, which are essential steps for its activation and subsequent translocation into the nucleus to drive the transcription of target genes like c-Myc [1] [2] [3].
The diagram below illustrates the JAK2/STAT3/c-Myc signaling pathway and how this compound inhibits it.
The following table summarizes the core experimental findings that validate this compound's efficacy in targeting the JAK2/STAT3/c-Myc pathway, primarily based on a 2023 study on T-ALL cells [1].
| Experimental Model | Assay Type | Key Findings & Quantitative Results | Biological Effect |
|---|---|---|---|
| T-ALL Cell Lines (MOLT-4, CUTLL1) | Cell Viability (CCK-8) | Dose-dependent decrease in viability; IC₅₀ values in the micromolar (μM) range (specific values not stated in abstract). | Inhibition of cell proliferation |
| T-ALL Cell Lines | Colony Formation | Significant reduction in the number and size of cell colonies. | Suppression of long-term proliferative capacity and clonogenicity |
| T-ALL Cell Lines | Apoptosis Assay (Flow Cytometry) | Dramatic induction of apoptosis (programmed cell death). | Promotion of cancer cell death |
| T-ALL Cell Lines | Cell Cycle Analysis (Flow Cytometry) | Arrest at the G0/G1 phase of the cell cycle. | Inhibition of cancer cell division and cycle progression |
| T-ALL Cell Lines | Western Blotting | Reduced levels of p-STAT3 (Tyr705) and downstream protein c-Myc. | Direct confirmation of JAK2/STAT3/c-Myc pathway suppression |
For researchers looking to replicate or understand these validation studies, here is a summary of the key methodologies used in the foundational T-ALL research [1].
When evaluating this compound for your research, please consider the following points:
The following table summarizes quantitative data from key studies that used the Annexin V assay to validate the pro-apoptotic effects of this compound in different cancer cell lines.
| Cell Line / Cancer Type | Experimental Context | This compound Concentration | Key Apoptotic Findings | Additional Cytotoxic Effects | Citation |
|---|---|---|---|---|---|
| MOLT-4 & CUTLL1 (T-cell Acute Lymphoblastic Leukemia) | 24-hour treatment | 15 µM and 20 µM | Dramatically induced apoptosis (Annexin V+ cells) | Cell cycle arrest at G0/G1 phase; inhibited cell proliferation & colony formation | [1] [2] |
| Mec-1 & RL (B-cell Lymphoma) and MWCL-1 & BCWM-1 (Waldenstrom Macroglobulinemia) | Pre-clinical efficacy study | Low µM doses (IC₅₀: 6-10 µM for viability) | Induced caspase-dependent apoptosis; activated caspase-3 and PARP cleavage | Decreased cell viability; reduced STAT3 phosphorylation & target gene expression | [3] |
These studies consistently demonstrate that this compound effectively induces programmed cell death by inhibiting the STAT3 signaling pathway, which promotes the expression of pro-survival genes [3] [1] [2].
The Annexin V assay is a standard method for detecting early-stage apoptosis. Below is a consolidated protocol, synthesizing key steps from the search results [4] [5] [6].
This workflow for the Annexin V assay and the key signaling pathway can be visualized in the following diagrams.
While the Annexin V assay is excellent for detecting early apoptosis, your comparison guide can be strengthened by mentioning other common methods.
| Assay Method | Measures | Advantages | Limitations |
|---|---|---|---|
| Annexin V Staining | Externalization of Phosphatidylserine (PS) | Detects early apoptosis; can be combined with viability dyes (PI) | Cannot distinguish apoptosis from other PS-exposing cell death (e.g., necroptosis) [5] [9] |
| Caspase Activity Assays (e.g., FLICA, NucView 488) | Activation of caspase enzymes | Very early apoptosis marker; can be multiplexed with other probes [9] | Does not provide information on later morphological changes [9] |
| TUNEL Assay | DNA fragmentation (a late event) | Specific for apoptosis | More complex workflow; detects later stage apoptosis than Annexin V [5] |
| MTT / CCK-8 Assay | Cellular metabolic activity | Measures overall viability/cell proliferation; simple | Does not specifically measure apoptosis; can produce false positives/negatives [10] [1] |
The table below consolidates key STAT3 downstream targets that this compound has been demonstrated to suppress across various cancer types and experimental models.
| STAT3 Downstream Target | Observed Effect of this compound | Experimental Context (Cell Line/Model) | Citation |
|---|---|---|---|
| p-STAT3 (Tyr705) | Inhibition of phosphorylation and nuclear translocation [1] [2] | T-ALL, Glioma [1] [2] | |
| c-Myc | Decreased protein expression [1] [3] | T-ALL, Gastric Cancer [1] [3] | |
| Cyclin D1 | Decreased protein expression [1] [3] | T-ALL, Gastric Cancer [1] [3] | |
| Bcl-2 / Bcl-xL | Decreased protein expression; promotes apoptosis [1] [2] | T-ALL, Glioma [1] [2] | |
| Survivin | Decreased protein expression [3] | Gastric Cancer [3] | |
| MMP-9 | Decreased protein expression; reduced cell invasion [4] [2] | Glioma, Intracranial Aneurysm [4] [2] | |
| VEGF | Transcriptional suppression; inhibited angiogenesis [5] | Hepatocellular Carcinoma [5] |
The antitumor effects of this compound were validated through standard, robust experimental methodologies. Here are the details for key assays cited in the results above.
Cell Viability and Proliferation Assay (CCK-8)
Western Blot Analysis
Apoptosis Assay (Annexin V/PI Staining)
Colony Formation Assay
This compound exerts its antitumor effects primarily by directly inhibiting the STAT3 signaling pathway. The following diagram illustrates its mechanism and downstream consequences.
The diagram shows that this compound binds to the SH2 domain of STAT3, preventing its phosphorylation and dimerization. This inhibits the transcription of key downstream genes, leading to suppressed cancer hallmarks like proliferation and survival [1] [7].
The data demonstrates that this compound is a potent and direct STAT3 inhibitor with consistent effects across diverse cancer types: